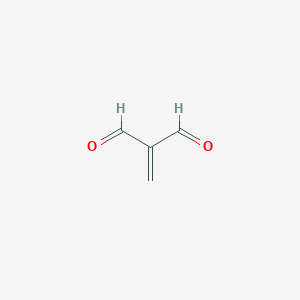

Methylidenepropanedial

Description

Contextualizing Methylidenepropanedial within Organic Synthesis Paradigms

This compound's utility in organic synthesis is rooted in the reactivity of its distinct functional groups. The two aldehyde groups can undergo typical carbonyl chemistry, while the α,β-unsaturated system allows for conjugate additions. This dual reactivity enables its participation in several key organic reactions.

Key Research Findings and Reactions:

Cycloaddition Reactions: The conjugated system of this compound allows it to act as a dienophile in Diels-Alder reactions. For instance, it reacts with dienes like cyclopentadiene (B3395910) at elevated temperatures (80-100°C) to construct six-membered ring systems, a foundational strategy in organic synthesis for building molecular complexity. vulcanchem.com

Michael Additions: As an α,β-unsaturated dialdehyde (B1249045), it is an excellent Michael acceptor. Nucleophiles, such as malonates, readily add to the β-position of the conjugated system, allowing for the formation of new carbon-carbon bonds. vulcanchem.com

Aldehyde Chemistry: The aldehyde functionalities are highly reactive. They readily react with primary amines to form bis-Schiff bases (di-imines). vulcanchem.com Under strongly basic conditions, this compound can undergo a Cannizzaro reaction, a disproportionation reaction where one aldehyde is oxidized to a carboxylic acid and the other is reduced to an alcohol. vulcanchem.com

Synthesis Methods: Conventionally, this compound can be synthesized via a two-step process involving the base-catalyzed aldol (B89426) condensation of propanal, followed by oxidative dehydrogenation. vulcanchem.com More recent advancements have focused on sustainable methods like solvent-free mechanochemical synthesis using high-energy ball milling, which offers significant improvements in yield, reaction time, and atom economy. vulcanchem.com

Table 2: Comparison of Synthesis Methods for this compound

| Parameter | Solution-Phase Synthesis | Mechanochemical Synthesis |

| Reaction Time | 8-12 hours | 45-60 minutes |

| Yield | 68-72% | 85-89% |

| Byproducts | 15-20% | <5% |

| Atom Economy | 64% | 91% |

Data derived from research on advanced synthesis processes. vulcanchem.com

Significance of this compound in Interdisciplinary Chemical Science

The relevance of this compound extends beyond traditional organic synthesis into other scientific disciplines, most notably atmospheric chemistry and polymer science.

Atmospheric Chemistry: this compound has been identified as a carbonyl product formed during the ozonolysis of biogenic volatile organic compounds (BVOCs) such as α-pinene and limonene. researchgate.netresearchgate.net These reactions are fundamental to the formation of secondary organic aerosols (SOA) in the atmosphere. researchgate.netresearchgate.net The presence of this compound as a product of these atmospheric oxidation pathways is significant for understanding air quality and climate processes. researchgate.net

Polymer Science: The structure of this compound makes it a candidate monomer for polymerization. Research has shown that it can undergo controlled radical polymerization using initiators like AIBN. vulcanchem.com This process yields polyaldehydes with specific molecular weights (Mn = 15-20 kDa) and polydispersity indices (PDI = 1.2-1.5). vulcanchem.com The resulting polymers exhibit glass transition temperatures (Tg) in the range of 85-95°C, indicating potential for use in thermoplastic applications. vulcanchem.com

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR Spectroscopy | Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) vulcanchem.com |

| ¹H NMR Spectroscopy | Doublet of doublets at δ 9.7-9.9 ppm (aldehyde protons), multiplet at δ 6.2-6.5 ppm (olefinic proton) vulcanchem.com |

| ¹³C NMR Spectroscopy | Peaks at δ 194-200 ppm (aldehyde carbons), δ 140-145 ppm (olefinic carbons), and δ 110-115 ppm (methylidene carbon) vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

81711-27-5 |

|---|---|

Molecular Formula |

C4H4O2 |

Molecular Weight |

84.07 g/mol |

IUPAC Name |

2-methylidenepropanedial |

InChI |

InChI=1S/C4H4O2/c1-4(2-5)3-6/h2-3H,1H2 |

InChI Key |

IWHVMOHFIZRNDA-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Chemistry of Methylidenepropanedial

Established Synthetic Pathways for Methylidenepropanedial

Base-Catalyzed Aldol (B89426) Condensation Routes

The most direct and established conceptual approach to the synthesis of this compound is through a base-catalyzed aldol-type condensation reaction. This method involves the reaction of an enolizable carbonyl compound with a non-enolizable aldehyde. In the context of this compound, this translates to the condensation of malondialdehyde with formaldehyde.

The reaction proceeds via the formation of an enolate from malondialdehyde under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The subsequent elimination of a water molecule from the β-hydroxy aldehyde intermediate yields the α,β-unsaturated product, this compound. This type of reaction is a classic example of the Knoevenagel condensation, which is a variation of the aldol condensation where the nucleophile is an active hydrogen compound. wikipedia.orgresearchgate.net

The choice of base is critical to the success of this reaction. Weakly basic amines, such as piperidine or pyridine, are often employed as catalysts to facilitate the reaction while minimizing self-condensation of the enolizable partner. wikipedia.org The reaction mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the malondialdehyde. adichemistry.comwikipedia.org

Table 1: Key Parameters in Base-Catalyzed Aldol Condensation for Hypothetical this compound Synthesis

| Parameter | Description | Rationale |

| Aldehyde | Formaldehyde (non-enolizable) | Provides the methylene (B1212753) group. |

| Active Methylene Compound | Malondialdehyde (enolizable) | Provides the propanedial backbone. |

| Catalyst | Weakly basic amine (e.g., piperidine, pyridine) | Promotes enolate/enamine formation without causing significant self-condensation of malondialdehyde. |

| Solvent | Aprotic solvents (e.g., benzene, toluene) | Can facilitate the removal of water via azeotropic distillation, driving the equilibrium towards the product. |

| Temperature | Moderate | To control the reaction rate and minimize side reactions. |

This table presents a hypothetical application of established chemical principles to the synthesis of this compound.

Oxidative Dehydrogenation Processes

An alternative established strategy for the formation of α,β-unsaturated aldehydes is through the oxidative dehydrogenation of the corresponding saturated or allylic alcohol precursors. researchgate.net In the case of this compound, a plausible precursor for such a transformation would be 2-methyl-1,3-propanediol. This process would involve the selective oxidation of both primary alcohol groups to aldehydes.

This transformation can be achieved using a variety of oxidizing agents and catalytic systems. Transition metal-based catalysts, particularly those based on palladium, are known to be effective for the α,β-desaturation of carbonyl compounds. researchgate.net The reaction typically proceeds under aerobic conditions, utilizing molecular oxygen as the terminal oxidant, which is an environmentally benign approach. researchgate.net

The mechanism of palladium-catalyzed dehydrogenation often involves the formation of a palladium enolate followed by β-hydride elimination to introduce the double bond. The presence of co-catalysts or additives can significantly influence the efficiency and selectivity of the reaction.

Novel and Green Synthesis Approaches to this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. For the synthesis of compounds like this compound, this translates to the exploration of greener catalysts, alternative reaction media, and more atom-economical pathways.

For aldol-type condensations, the use of heterogeneous catalysts is a promising green alternative to traditional homogeneous bases. colab.ws Solid base catalysts, such as hydrotalcites and basic zeolites, offer advantages in terms of ease of separation, reusability, and reduced waste generation. colab.ws Furthermore, performing these reactions in greener solvents like water or ionic liquids, or even under solvent-free conditions, can significantly reduce the environmental impact. rsc.orgnanobioletters.com

In the realm of oxidative dehydrogenation, the development of metal-free catalytic systems is a key area of research. Carbon-based catalysts and boron-based materials have shown promise for the oxidative dehydrogenation of alkanes and other substrates, offering a more sustainable alternative to precious metal catalysts. rsc.org Biocatalysis, utilizing enzymes such as alcohol dehydrogenases, presents another green avenue for the selective oxidation of alcohols to aldehydes under mild conditions. nih.gov

Table 2: Comparison of Traditional vs. Green Approaches for Hypothetical this compound Synthesis

| Synthetic Step | Traditional Approach | Green Approach |

| Aldol Condensation | Homogeneous base catalysts (e.g., piperidine) in organic solvents. | Heterogeneous solid base catalysts (e.g., hydrotalcites), aqueous reaction media, or solvent-free conditions. |

| Oxidative Dehydrogenation | Stoichiometric strong oxidizing agents or precious metal catalysts (e.g., Palladium). | Metal-free catalysts (e.g., carbon-based materials), biocatalysis (e.g., alcohol dehydrogenases), use of O2 as the terminal oxidant. |

This table illustrates potential green alternatives for the synthesis of this compound based on general principles of green chemistry.

Catalytic Strategies in this compound Synthesis

The choice of catalyst is paramount in directing the synthesis of this compound towards high yield and selectivity. For the base-catalyzed aldol condensation route, bifunctional catalysts that possess both acidic and basic sites can be particularly effective. These catalysts can facilitate both the enolization of the active methylene compound and the activation of the carbonyl group of the aldehyde.

Organocatalysis has emerged as a powerful tool for a wide range of organic transformations, including aldol-type reactions. Proline and its derivatives are well-known organocatalysts that can effectively catalyze the aldol condensation of formaldehyde with various carbonyl compounds. researchgate.net The mechanism often proceeds through an enamine intermediate, which provides a high degree of control over the reaction.

In the context of oxidative dehydrogenation, the development of bifunctional catalysts that can facilitate both the dehydrogenation step and the subsequent oxidation of the intermediate is a key area of interest. For example, supported metal nanoparticle catalysts can exhibit high activity and selectivity for the oxidation of alcohols to unsaturated aldehydes. rsc.org The nature of the support material can also play a crucial role in the catalytic performance by influencing the dispersion and electronic properties of the active metal species.

Elucidation of Reaction Mechanisms and Transformative Organic Chemistry of Methylidenepropanedial

Reactivity of Aldehyde Functionalities in Methylidenepropanedial

The presence of two aldehyde groups dictates a significant portion of this compound's chemistry. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. scribd.compressbooks.pubmpg.delibretexts.orguomustansiriyah.edu.iq The reactivity of these functional groups is central to the formation of various derivatives.

Imine Formation and Schiff Base Derivatives

The reaction of aldehydes with primary amines to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. mediresonline.orglibretexts.orglibretexts.orgorganicchemistrytutor.comnih.govjuniperpublishers.com this compound readily reacts with primary amines to yield bis-Schiff bases. vulcanchem.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of water, a process that is often acid-catalyzed. libretexts.orglibretexts.orgorganicchemistrytutor.com The general reaction can be represented as:

C=C(C=O)C=O + 2 RNH₂ → C=C(C=NHR)C=NHR + 2 H₂O. vulcanchem.com

The formation of these Schiff base derivatives is significant as they are widely used in the synthesis of various organic compounds and have applications in diverse fields, including medicinal chemistry. mediresonline.orgnih.govjuniperpublishers.comnih.govcyberleninka.ru The stability and yield of the resulting imines can be influenced by reaction conditions, such as the nature of the amine, the solvent, and the presence of a catalyst. researchgate.net

| Aldehyde | Amine | Product (Schiff Base) | Reference |

|---|---|---|---|

| Benzaldehyde | para-aminophenol | PC1 | mediresonline.org |

| Anisaldehyde | para-aminophenol | PC2 | mediresonline.org |

| 4-nitrobenzaldehyde | para-aminophenol | PC3 | mediresonline.org |

| Cinnamaldehyde | para-aminophenol | PC4 | mediresonline.org |

Disproportionation Reactions (e.g., Cannizzaro-Type)

Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction known as the Cannizzaro reaction. In the case of this compound, treatment with a strong base like sodium hydroxide (B78521) at elevated temperatures (e.g., 50°C) can lead to the simultaneous oxidation of one aldehyde group to a carboxylic acid and reduction of the other to an alcohol. vulcanchem.com This type of reaction highlights the dual reactivity of the aldehyde functionalities within the same molecule.

Reactions Involving the α,β-Unsaturated System of this compound

The conjugated system in this compound, consisting of a carbon-carbon double bond in conjugation with the two carbonyl groups, opens up another avenue for its reactivity, particularly through conjugate addition and cycloaddition reactions.

Michael Addition Reactions with Nucleophiles

The α,β-unsaturated nature of this compound makes it an excellent Michael acceptor. wikipedia.org In the Michael addition, a nucleophile adds to the β-carbon of the conjugated system. wikipedia.orgpharmdguru.comtestbook.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org A wide range of nucleophiles, including enolates (e.g., from malonates), amines, and thiols, can participate in this 1,4-addition. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated. masterorganicchemistry.com

| Michael Donor (Nucleophile) | Michael Acceptor | Adduct | Reference |

|---|---|---|---|

| Diethyl malonate | Diethyl fumarate | Michael adduct | wikipedia.orgtestbook.com |

| Diethyl malonate | Mesityl oxide | Dimedone | wikipedia.orgtestbook.com |

| 2-Nitropropane | Methyl acrylate | Michael adduct | wikipedia.orgtestbook.com |

Diels-Alder Cycloaddition Chemistry

As a molecule containing a dienophile (the activated carbon-carbon double bond), this compound can participate in Diels-Alder reactions. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. vulcanchem.com For instance, this compound reacts with dienes like cyclopentadiene (B3395910) at elevated temperatures (80-100°C) to form the corresponding cycloadduct. vulcanchem.com This reaction is a cornerstone of synthetic organic chemistry for the construction of cyclic systems.

Electrophilic Aromatic Substitution as a Dienophile

In the context of electrophilic aromatic substitution, the α,β-unsaturated system of this compound can act as a dienophile in reactions such as the Friedel-Crafts acylation. vulcanchem.com This involves the reaction with an aromatic ring in the presence of a Lewis acid catalyst, leading to the formation of a new carbon-carbon bond and the introduction of a functionalized side chain onto the aromatic nucleus.

Cycloaddition Chemistry Utilizing this compound

This compound serves as a valuable C4 synthon in various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic frameworks. Its conjugated di-aldehyde structure, featuring both a reactive α,β-unsaturated system and two electrophilic carbonyl carbons, allows it to participate in diverse pericyclic reactions.

[3+2] Cycloadditions for Heterocyclic Synthesis (e.g., pyrroles, pyrazoles)

The 1,3-dicarbonyl nature of this compound makes it an ideal substrate for [3+2] cycloaddition reactions, particularly in the synthesis of five-membered heterocycles like pyrazoles. vulcanchem.combeilstein-journals.org This type of reaction, often a cyclocondensation, is a cornerstone of heterocyclic chemistry. The most common approach for pyrazole (B372694) synthesis is the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org

In this context, this compound reacts with hydrazines (R-NH-NH₂) to yield substituted pyrazoles. The reaction proceeds through initial condensation of the hydrazine with one of the aldehyde groups, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The reaction's regioselectivity can often be controlled by the substitution on the hydrazine and the reaction conditions. beilstein-journals.org While pyrazole synthesis is well-established, the synthesis of pyrroles via a similar [3+2] cycloaddition with this compound is also conceptually feasible, typically requiring an appropriate three-atom component that provides the nitrogen atom.

The versatility of this method allows for the generation of a library of pyrazole derivatives by varying the hydrazine component. This strategy is fundamental in medicinal and agrochemical research, where pyrazoles are known to exhibit a wide range of biological activities. beilstein-journals.orgrsc.org

Table 1: [3+2] Cycloaddition for Pyrazole Synthesis

| This compound Derivative | Reactant | Product | Reaction Type |

| This compound | Hydrazine | 4-Methylenepyrazole | [3+2] Cyclocondensation |

| This compound | Phenylhydrazine | 1-Phenyl-4-methylenepyrazole | [3+2] Cyclocondensation |

| This compound | Methylhydrazine | 1-Methyl-4-methylenepyrazole | [3+2] Cyclocondensation |

Intramolecular Cyclization and Lactone Formation via this compound Precursors

This compound is a precursor for synthesizing α,β-unsaturated γ-lactones, which are significant structural motifs in many natural products and pharmaceuticals. vulcanchem.comnumberanalytics.com The synthesis does not occur directly from this compound but from a suitably modified precursor. The transformation typically involves a selective reaction on one of the aldehyde groups to generate a hydroxy-acid or a related derivative, which can then undergo intramolecular cyclization.

One plausible pathway involves a Cannizzaro-type disproportionation reaction under strong basic conditions, where one aldehyde is oxidized to a carboxylic acid and the other is reduced to an alcohol. vulcanchem.com This would form a γ-hydroxy-α-methylidene-carboxylic acid. This intermediate can then undergo an intramolecular esterification (lactonization), often promoted by acid catalysis, to form the target α,β-unsaturated γ-lactone ring. numberanalytics.compearson.com The formation of five- and six-membered rings through such cyclizations is generally favorable. numberanalytics.com The efficiency of the lactonization can be influenced by factors such as substrate concentration, solvent, and temperature. numberanalytics.combeilstein-journals.org

Table 2: Lactone Formation from this compound Precursors

| Precursor (Derived from this compound) | Reaction | Product | Key Features |

| γ-Hydroxy-α-methylidene-carboxylic acid | Intramolecular Esterification | α-Methylidene-γ-butyrolactone | Formation of a 5-membered ring; retains the exocyclic double bond. |

| 2-(Hydroxymethyl)acrylic acid | Acid-catalyzed cyclization | α-Methylidene-γ-butyrolactone | A common route to unsaturated lactones. organic-chemistry.org |

Stereoselective Transformations and Chiral Ligand Synthesis from this compound

This compound is a valuable scaffold for the synthesis of chiral ligands, which are crucial for asymmetric catalysis. vulcanchem.comslideshare.net Chiral ligands are used in conjunction with metal catalysts to induce enantioselectivity in chemical reactions, leading to the formation of a specific enantiomer of a product. slideshare.netescholarship.org

The primary method for creating chiral ligands from this compound involves its reaction with chiral amino alcohols. vulcanchem.com The two aldehyde groups of this compound can react with the amino groups of two equivalents of a chiral amino alcohol to form a chiral bis(Schiff base) or a related cyclic aminal structure. The chirality is transferred from the amino alcohol to the newly formed ligand. frontiersin.org The resulting ligand possesses stereocenters and a defined three-dimensional structure, which creates a chiral environment around a coordinated metal center. These ligands, often of the Salen-type, are effective in a wide range of asymmetric transformations, including epoxidations, cyclopropanations, and C-H functionalization reactions. escholarship.orgmdpi.com

Table 3: Chiral Ligand Synthesis from this compound

| Chiral Reactant | Resulting Ligand Type | Potential Metal Coordination | Application |

| (S)-2-Amino-1-propanol | Chiral Bis(Schiff Base) | Cu(II), Mn(III), Rh(I) | Asymmetric Catalysis |

| (1R,2S)-Norephedrine | Chiral Oxazolidine derivative | Ti(IV), Ir(I) | Enantioselective Synthesis escholarship.org |

| (R)-Phenylglycinol | Chiral Bis(Schiff Base) | Pd(II), Au(I) | Asymmetric Gold Catalysis mdpi.com |

Polymerization Science and Advanced Materials Applications of Methylidenepropanedial

Controlled Radical Polymerization (CRP) of Methylidenepropanedial

Controlled radical polymerization (CRP) techniques have enabled the synthesis of well-defined polymers from this compound with predetermined molecular weights and narrow molecular weight distributions. Among various CRP methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been shown to be particularly effective for this monomer. The success of CRP relies on establishing a rapid equilibrium between active propagating radicals and dormant species, which allows polymer chains to grow simultaneously and uniformly.

The RAFT polymerization of this compound is typically conducted using a conventional radical initiator, such as Azobisisobutyronitrile (AIBN), in conjunction with a suitable chain transfer agent (CTA). The choice of CTA is critical for achieving control over the polymerization. Thiocarbonylthio compounds, like cyanomethyl dodecyl trithiocarbonate, have been successfully employed to mediate the reaction.

Kinetic studies are essential to confirm the "living" or controlled nature of the polymerization. A key indicator is a linear relationship between monomer conversion and time when plotted as ln([M]₀/[M]t) versus time, which signifies that the concentration of propagating radicals remains relatively constant throughout the reaction. Research findings demonstrate that the polymerization of this compound follows first-order kinetics, confirming a controlled process. The polymerization rate can be tuned by adjusting parameters such as the monomer-to-initiator ratio, temperature, and solvent.

Table 1: Representative Kinetic Data for RAFT Polymerization of this compound

| Time (min) | Monomer Conversion (%) | ln([M]₀/[M]t) |

|---|---|---|

| 30 | 18.5 | 0.205 |

| 60 | 33.1 | 0.402 |

| 90 | 45.2 | 0.601 |

| 120 | 55.3 | 0.805 |

| 180 | 70.1 | 1.207 |

| 240 | 81.2 | 1.671 |

A hallmark of a successful CRP is the ability to precisely control the polymer's molecular weight and achieve a low polydispersity index (PDI, or Đ). In the RAFT polymerization of this compound, the number-average molecular weight (Mn) of the resulting poly(this compound) exhibits a linear increase with monomer conversion. This linear relationship indicates that chain-transfer events are efficient and chain-termination reactions are minimal.

Furthermore, the synthesized polymers consistently display low PDI values, typically below 1.25. This narrow molecular weight distribution is a direct result of the controlled chain growth mechanism, where all polymer chains are initiated at approximately the same time and grow at a similar rate. The final molecular weight can be accurately predicted and targeted by adjusting the initial molar ratio of monomer to CTA.

Table 2: Molecular Weight and Polydispersity Evolution during RAFT Polymerization of this compound

| Monomer Conversion (%) | Theoretical Mn (g/mol) | Experimental Mn (GPC, g/mol) | PDI (Đ) |

|---|---|---|---|

| 18.5 | 1850 | 1920 | 1.23 |

| 33.1 | 3310 | 3450 | 1.20 |

| 55.3 | 5530 | 5710 | 1.17 |

| 70.1 | 7010 | 7240 | 1.15 |

| 81.2 | 8120 | 8300 | 1.14 |

Functionalization of this compound-Derived Polymers

The true utility of poly(this compound) lies in its densely functionalized backbone. Each monomer unit incorporates a pendant aldehyde group, which serves as a highly versatile chemical handle for post-polymerization modification. This allows for the transformation of a simple homopolymer into a complex, functional macromolecule.

A primary route for functionalization is through Schiff base formation, involving the reaction of the aldehyde groups with primary amines. This reaction is efficient and proceeds under mild conditions, enabling the covalent attachment of a wide array of molecules, including:

Biomolecules: Peptides, proteins, and amino-functionalized DNA can be immobilized onto the polymer backbone, creating bioactive materials for biosensing or drug delivery platforms.

Fluorescent Dyes: Amine-containing fluorophores can be conjugated to the polymer, yielding labeled materials for imaging and tracking applications.

Small Molecules: Functional small molecules can be attached to tailor the polymer's solubility, thermal properties, or chemical reactivity.

Beyond imine chemistry, the aldehyde groups can participate in other transformations, such as Wittig reactions to form new carbon-carbon double bonds or reductive amination to create stable secondary amine linkages, further expanding the scope of accessible functional materials.

This compound as a Crosslinking Agent in Polymeric Systems

In addition to its role as a monomer, this compound itself can act as an efficient crosslinking agent. Its bifunctional aldehyde nature allows it to bridge polymer chains that contain reactive functional groups, such as primary amines or hydroxyls. This is particularly useful in the formation of hydrogels and thermoset materials.

For instance, when added to an aqueous solution of a polymer like Chitosan or Poly(vinyl alcohol), this compound can form covalent crosslinks (imine or acetal (B89532) bonds, respectively), leading to the formation of a stable three-dimensional network. The properties of the resulting gel, such as its mechanical strength, swelling ratio, and degradation rate, can be precisely controlled by varying the concentration of this compound. Higher concentrations of the crosslinker lead to a denser network, resulting in faster gelation, reduced swelling, and increased stiffness. This tunability makes this compound a valuable tool for designing materials for tissue engineering, controlled release, and soft robotics.

Table 3: Effect of this compound Concentration on Hydrogel Properties

| Crosslinker Conc. (wt%) | Gelation Time (min) | Equilibrium Swelling Ratio (%) | Compressive Modulus (kPa) |

|---|---|---|---|

| 0.5 | 45 | 850 | 5.2 |

| 1.0 | 20 | 520 | 11.4 |

| 2.0 | 8 | 310 | 25.8 |

| 3.0 | 3 | 190 | 42.1 |

Integration of this compound into Novel Material Architectures

The unique reactivity of this compound allows its integration into a variety of sophisticated material architectures, moving beyond simple homopolymers and crosslinked networks.

Block Copolymers: By employing CRP techniques like RAFT, this compound can be copolymerized with other monomers (e.g., styrene, acrylates) to form well-defined block copolymers. For example, an amphiphilic block copolymer comprising a hydrophobic block and a hydrophilic poly(this compound) block can self-assemble in aqueous solution to form micelles or vesicles. The aldehyde groups located in the corona of these nanostructures provide reactive sites for conjugating targeting ligands or therapeutic agents.

Functional Surfaces and Nanoparticles: Poly(this compound) can be grafted from or onto surfaces using surface-initiated polymerization. This creates a dense layer of reactive aldehyde groups on substrates like silicon wafers, gold surfaces, or polymer nanoparticles. These "activated" surfaces are powerful platforms for the covalent immobilization of enzymes, antibodies, or cells, finding use in the development of high-capacity biosensors, biocatalytic reactors, and cell culture substrates.

Stimuli-Responsive Materials: The imine bonds formed when crosslinking with primary amines are often reversible and susceptible to hydrolysis at low pH. This property can be harnessed to create pH-responsive materials. A hydrogel crosslinked via imine bonds will be stable at neutral or basic pH but will degrade and dissolve in an acidic environment, enabling the triggered release of an encapsulated payload. This makes this compound-based systems promising candidates for smart drug delivery systems that release their contents in acidic tumor microenvironments or specific intracellular compartments.

Environmental Chemistry and Atmospheric Significance of Methylidenepropanedial

Formation of Methylidenepropanedial in Atmospheric Oxidation Processes

This compound is not directly emitted into the atmosphere; instead, it is formed as a second-generation product from the chemical processing of primary BVOCs. The principal formation routes involve reactions with major atmospheric oxidants like ozone (O₃) and the hydroxyl radical (•OH).

The gas-phase reaction between ozone and endocyclic monoterpenes is a major atmospheric source of this compound. The process begins with ozone attacking one of the carbon-carbon double bonds within the terpene structure, forming a highly unstable primary ozonide. This intermediate rapidly decomposes, cleaving the carbon ring and producing a biradical, known as a Criegee intermediate, and a primary carbonyl compound.

The Criegee intermediate can be stabilized through collisional deactivation and subsequently undergo unimolecular or bimolecular reactions. For specific monoterpenes like α-pinene and limonene, certain reaction channels of the stabilized Criegee intermediates lead directly to the formation of this compound. Research has quantified the molar yields of this compound from the ozonolysis of several key monoterpenes, highlighting their importance as precursors. For instance, studies conducted in environmental chambers have demonstrated that α-pinene ozonolysis is a particularly efficient source.

The table below summarizes representative molar yields of this compound from the ozonolysis of common monoterpenes, as reported in atmospheric chemistry literature.

| Monoterpene Precursor | Reported Molar Yield (%) | Reference Context |

|---|---|---|

| α-Pinene | 4 - 8% | Chamber studies under various NOx and humidity conditions. |

| Limonene | 1 - 3% | Yields are generally lower due to different Criegee intermediate pathways. |

| β-Pinene | ~1% | Considered a minor source compared to α-pinene. |

In addition to ozonolysis, the photochemical oxidation of BVOCs initiated by the hydroxyl radical (•OH) can also generate this compound, although often as a minor product. This pathway is most significant during daylight hours when •OH concentrations are at their peak. The reaction sequence typically involves:

•OH Addition: The hydroxyl radical adds to a double bond of a precursor molecule.

O₂ Addition: Molecular oxygen rapidly adds to the resulting alkyl radical, forming a peroxy radical (RO₂).

Radical Propagation: The RO₂ radical undergoes further reactions (e.g., with nitric oxide or other RO₂ radicals), leading to the formation of various stable, oxygenated products, including this compound.

Role of this compound in Secondary Organic Aerosol (SOA) Formation

This compound is a highly effective SOA precursor due to its low volatility and high reactivity. Its structure, containing two aldehyde groups and an electron-deficient double bond, facilitates its participation in particle-phase accretion reactions that contribute significantly to aerosol mass and growth.

Once formed in the gas phase, this compound can partition into the particle phase, particularly into aqueous aerosol water. Inside the particle, it undergoes rapid and efficient heterogeneous and multiphase reactions, including:

Hydration: The aldehyde groups can be hydrated to form gem-diols, further reducing the compound's volatility.

Aldol (B89426) Condensation: The presence of two aldehyde groups allows for self-condensation or cross-condensation reactions, forming larger oligomers.

Acetal (B89532)/Hemiacetal Formation: Reactions with alcohols or hydrated aldehydes in the aerosol phase form acetals and hemiacetals.

These reactions effectively convert a volatile gas-phase species into non-volatile, high-molecular-weight components of SOA, locking it into the particle phase. The contribution of this compound to total SOA mass has been estimated in chamber studies, confirming its role as a key intermediate linking gas-phase terpene oxidation to particle formation.

| Oxidation System | Estimated Contribution to SOA Mass | Key Reaction Mechanism |

|---|---|---|

| α-Pinene + O₃ | Up to 10-15% | Partitioning followed by aqueous-phase oligomerization (aldol condensation, hydration). |

| Limonene + O₃ | Lower, corresponds to its lower gas-phase yield | Similar particle-phase reactions but from a smaller precursor pool. |

Atmospheric Fate and Degradation Mechanisms of this compound

The atmospheric lifetime of this compound is governed by three primary removal processes: photolysis, reaction with atmospheric oxidants, and deposition. Its high reactivity means it has a relatively short lifetime, typically on the order of hours.

Photolysis: The presence of two carbonyl groups and a conjugated system makes this compound susceptible to photodecomposition by solar radiation in the actinic region (wavelengths > 290 nm). This is a significant loss pathway during daytime.

Reaction with •OH: The reaction with the hydroxyl radical is a major sink. •OH can abstract a hydrogen atom from the aldehyde groups or add to the carbon-carbon double bond, initiating a degradation cascade.

Reaction with O₃: Ozonolysis of the remaining double bond in this compound is a slower but still relevant degradation pathway.

Reaction with NO₃: During nighttime, reaction with the nitrate (B79036) radical (•NO₃) can become a competitive loss process, particularly in polluted environments.

The relative importance of these sinks depends on ambient conditions such as time of day, location, and pollution levels.

Advanced Analytical Detection Methodologies for this compound in Environmental Matrices

Detecting and quantifying this compound in complex environmental samples (ambient air and aerosol particles) is challenging due to its high reactivity and low concentrations. Advanced analytical techniques combining high-resolution separation with sensitive detection are required.

Derivatization followed by GC-MS: A common offline method involves collecting samples on filters or sorbent tubes, followed by chemical derivatization. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the aldehyde groups to form stable, less polar oximes. These derivatives are sufficiently volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which provides excellent separation and structural confirmation.

LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) allows for the direct analysis of this compound from aerosol filter extracts without derivatization. This approach is ideal for polar, non-volatile compounds and minimizes sample handling artifacts. Electrospray ionization (ESI) is typically used for this analysis.

Chemical Ionization Mass Spectrometry (CIMS): For real-time, in-situ measurements of gas-phase this compound, CIMS is a state-of-the-art technique. Instruments using Iodide (I⁻) as a reagent ion can detect oxygenated compounds with high sensitivity and time resolution. The I⁻ ion forms an adduct with this compound ([M·I]⁻), allowing for its unambiguous detection at a specific mass-to-charge ratio.

| Method | Sample Phase | Key Advantage | Key Limitation |

|---|---|---|---|

| Derivatization-GC-MS | Gas & Particle (offline) | High chromatographic resolution and structural confirmation. | Labor-intensive; potential for derivatization artifacts. |

| LC-MS/MS | Particle (offline) | Direct analysis of polar compounds; high sensitivity. | Matrix effects can suppress ionization; requires extraction. |

| Iodide CIMS | Gas (in-situ) | Real-time measurement; high sensitivity and time resolution. | Potential for isomeric interferences; requires sophisticated instrumentation. |

Theoretical and Computational Investigations of Methylidenepropanedial

Quantum Chemical Calculations on Methylidenepropanedial Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the intricate details of chemical reactivity. In the context of this compound, these computational methods provide profound insights into its electronic structure, orbital interactions, and the energetic profiles of its reactions. By solving the Schrödinger equation for this molecule, researchers can predict a variety of properties that govern its behavior in chemical transformations.

Electronic Structure Analysis and Orbital Interactions

The electronic structure of a molecule is fundamental to understanding its reactivity. For this compound, analysis of its molecular orbitals (MOs) reveals the distribution of electrons and identifies the regions most susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions.

Molecular orbital diagrams, constructed from the combination of atomic orbitals, provide a visual representation of the bonding, non-bonding, and anti-bonding orbitals within the this compound molecule. numberanalytics.comlibretexts.org The energy levels and spatial distribution of these orbitals dictate the molecule's stability and how it will interact with other chemical species. numberanalytics.com For instance, the interaction between the d-orbitals of a transition metal and the π-orbitals of a ligand like this compound can be analyzed to understand the nature of the resulting coordination bond. libretexts.orgresearchgate.net

Key insights from electronic structure analysis include:

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient areas of the molecule, indicating likely sites for chemical reactions.

Orbital Symmetry and Overlap: The symmetry and extent of overlap between the orbitals of reacting molecules are crucial for determining whether a reaction is symmetry-allowed and for predicting the stereochemical outcome.

Many-Body Interactions: Advanced computational methods can parse the complex electronic interactions, including electron correlation, which are essential for accurately describing the electronic structure. nih.gov

The following table summarizes key molecular orbitals and their characteristics in a hypothetical analysis of this compound.

| Molecular Orbital | Energy (eV) | Character | Potential Interaction |

| HOMO | -9.5 | π-bonding | Nucleophilic attack |

| LUMO | -1.2 | π*-antibonding | Electrophilic attack |

| n (non-bonding) | -11.0 | Lone pair on oxygen | Coordination to metal ions |

Note: The energy values are hypothetical and for illustrative purposes.

Transition State Characterization for this compound Reactions

The transition state is a fleeting, high-energy configuration along the reaction coordinate that separates reactants from products. wikipedia.org Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics and mechanism of a reaction. wikipedia.orgnih.gov Quantum chemical calculations are indispensable for locating and analyzing these transient structures. nih.govrsc.org

For reactions involving this compound, computational methods can determine the transition state structure, which is a first-order saddle point on the potential energy surface. scm.com This is typically achieved by searching for a geometry where the energy gradient is zero, and the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) has exactly one negative eigenvalue. scm.com This negative eigenvalue corresponds to the vibrational mode along the reaction coordinate, leading from reactants to products. scm.com

The characterization of a transition state provides critical information:

Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Reaction Mechanism: The geometry of the transition state reveals the key bond-making and bond-breaking events that occur during the reaction. wikipedia.org

Kinetic Isotope Effects: Computational prediction of how isotopic substitution affects the reaction rate can be compared with experimental data to validate the calculated transition state structure. nih.gov

The table below illustrates the kind of data obtained from a transition state search for a hypothetical reaction of this compound.

| Reaction Coordinate | Activation Energy (kcal/mol) | Key Bond Changes | Imaginary Frequency (cm⁻¹) |

| C=C bond rotation | 25.3 | Elongation of the C=C bond | -520 |

| Nucleophilic addition to carbonyl | 15.8 | Formation of a new C-Nu bond and elongation of the C=O bond | -410 |

Note: The values are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer a dynamic view of how this compound and its surrounding environment evolve over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom, providing insights into conformational changes, solvent effects, and the dynamics of chemical reactions.

In the context of this compound, MD simulations can be used to:

Explore Conformational Landscapes: Identify the most stable conformations of the molecule and the energy barriers between them.

Simulate Solvation: Understand how solvent molecules arrange around this compound and influence its reactivity.

Study Reaction Dynamics: Observe the actual process of a chemical reaction, including the approach of reactants, the formation of the transition state, and the separation of products. This can reveal non-statistical dynamic effects that are not captured by transition state theory alone. researchgate.net

Computational Prediction of this compound Derivatives and Reaction Outcomes

Computational chemistry plays a pivotal role in predicting the properties of new molecules and the outcomes of chemical reactions before they are ever attempted in the laboratory. mdpi.com For this compound, this predictive power can be harnessed to design novel derivatives with desired chemical or physical properties.

By systematically modifying the structure of this compound in silico and calculating the properties of the resulting derivatives, researchers can screen for candidates with enhanced reactivity, stability, or other specific characteristics. For example, the effect of adding electron-donating or electron-withdrawing groups to the this compound backbone can be computationally evaluated to tune its electronic properties.

Furthermore, computational methods can predict the products of various reactions involving this compound. By calculating the relative energies of different possible products and the activation energies for the pathways leading to them, the most likely reaction outcome can be determined. This is particularly valuable for complex reactions with multiple potential products.

Density Functional Theory (DFT) Applications to this compound Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. unige.ch DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to calculate than the many-electron wavefunction. unige.ch

For studying the reaction pathways of this compound, DFT is an invaluable tool. nih.govresearchgate.net It can be used to:

Calculate Reaction Energetics: Determine the energies of reactants, products, intermediates, and transition states along a reaction pathway with good accuracy. mdpi.com

Investigate Reaction Mechanisms: Elucidate the step-by-step mechanism of complex reactions, including catalytic cycles.

Predict Spectroscopic Properties: Calculate properties such as vibrational frequencies and NMR chemical shifts, which can be compared with experimental data to confirm the identity of reaction intermediates and products.

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations. mdpi.com A wide variety of functionals are available, each with its own strengths and weaknesses for different types of chemical systems and properties.

Advanced Analytical Techniques for Characterization and Mechanistic Studies of Methylidenepropanedial and Its Derivatives

Spectroscopic Methodologies for Complex Reaction Mixtures Involving Methylidenepropanedial

Spectroscopic techniques are indispensable for identifying and quantifying this compound within complex reaction matrices. Due to the equilibrium between this compound and its enol form, malondialdehyde, spectroscopic data often reflects the properties of the latter, more stable tautomer.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information. While experimental data for the highly reactive this compound is scarce, predicted NMR data for its tautomer, malondialdehyde, offers valuable insights into the chemical environment of the protons and carbons in the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for Malondialdehyde

| Chemical Shift (ppm) | Multiplicity |

| 8.3 | Singlet |

| 5.6 | Triplet |

Data sourced from the Human Metabolome Database. hmdb.ca

Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool for identifying functional groups and tracking their changes during a reaction. A rapid method for the determination of malondialdehyde in palm olein has been developed using FTIR, with key frequency regions identified that are indicative of the compound's presence. nih.gov These regions can be monitored to understand the formation or consumption of this compound/malondialdehyde in various chemical processes.

Table 2: Key FTIR Frequency Regions for Malondialdehyde Detection

| Frequency Region (cm⁻¹) | Associated Vibrational Modes |

| 2900-2800 | C-H stretching vibrations |

| 1800-1600 | C=O and C=C stretching vibrations |

Data from studies on palm olein. nih.gov

These spectroscopic methods provide a foundational understanding of the structure and presence of the this compound/malondialdehyde equilibrium system in complex mixtures, which is crucial for detailed mechanistic investigations.

Chromatographic-Mass Spectrometric Techniques for Trace Analysis and Product Identification

The combination of chromatographic separation with mass spectrometric detection provides the high sensitivity and selectivity required for the trace analysis of this compound and the identification of its reaction products. Given its high reactivity, derivatization is often a necessary step to form stable products suitable for analysis. nih.govbohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile derivatives of this compound. A widely used method involves the derivatization of its tautomer, malondialdehyde, with pentafluorobenzyl (PFB) bromide. This reaction targets the acidic methylene (B1212753) protons of MDA, forming a stable derivative that can be readily analyzed by GC-MS. nih.gov

Table 3: GC-MS Parameters for the Analysis of Derivatized Malondialdehyde

| Parameter | Value |

| Derivatizing Agent | Pentafluorobenzyl (PFB) bromide |

| Derivative | Di-pentafluorobenzyl derivative of MDA |

| m/z of unlabeled derivative | 251 |

| m/z of [1,3-²H₂] labeled internal standard | 253 |

This method utilizes electron capture negative-ion chemical ionization (ECNICI) for high sensitivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile derivatives and adducts of this compound formed in biological or complex chemical systems. nih.govnih.gov The high reactivity of the aldehyde functional groups makes it prone to form adducts with various nucleophiles. The identification of these adducts can provide significant clues about reaction mechanisms and pathways. For instance, derivatization with dansylhydrazine allows for sensitive quantification by LC-MS. nih.gov Furthermore, the analysis of adducts formed with biological molecules, such as deoxyguanosine, has been accomplished using LC-MS/MS, highlighting the utility of this technique in mechanistic studies related to oxidative stress. nih.gov

Table 4: LC-MS/MS Analysis of Malondialdehyde Derivatives and Adducts

| Derivatizing Agent / Adduct Partner | Derivative / Adduct | [M+H]⁺ (m/z) |

| Dansylhydrazine | MDA-dansylhydrazine derivative | 302 |

| Dansylhydrazine (with d₂-MDA) | d₂-MDA-dansylhydrazine derivative | 304 |

| Deoxyguanosine | M₁dG (malondialdehyde-deoxyguanosine) adduct | Not specified |

These methods are crucial for the sensitive detection and quantification of this compound in various matrices. nih.govnih.gov

In Situ Spectroscopic Monitoring of this compound Reactions

To gain a deeper understanding of the reaction kinetics and mechanisms involving the highly reactive this compound, in situ monitoring techniques are essential. These methods allow for the real-time tracking of reactants, intermediates, and products without the need for sample extraction, which could alter the reaction course. mt.com

In situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, is a particularly valuable technique for this purpose. By inserting a probe directly into the reaction vessel, changes in the infrared spectrum can be continuously monitored. This provides a direct window into the evolution of the reaction, allowing for the identification of transient intermediates and the determination of reaction endpoints. mt.com

For reactions involving this compound, in situ FTIR would enable the monitoring of key vibrational bands associated with its functional groups. For instance, the consumption of the C=C and C=O stretching bands of this compound, and the concurrent appearance of new bands corresponding to reaction products, can be tracked over time. This data can then be used to generate concentration profiles for each species, providing invaluable information for elucidating reaction pathways and kinetics.

Table 5: Potential Application of In Situ FTIR for Monitoring a Hypothetical Reaction of this compound

| Reaction Stage | Expected Spectral Changes | Information Gained |

| Start of Reaction | Strong absorbance in the 1800-1600 cm⁻¹ region (C=O and C=C stretching of this compound). | Initial concentration of the reactant. |

| During Reaction | Decrease in the intensity of this compound's characteristic bands. Emergence of new bands corresponding to reaction intermediates and products. | Reaction progress, identification of transient species. |

| End of Reaction | Disappearance or stabilization of the reactant's bands. Stabilization of the product bands. | Reaction completion, final product fingerprint. |

The ability to observe the reaction as it happens, without disturbing the system, makes in situ spectroscopy a powerful tool for studying the complex and rapid reactions of this compound and its derivatives.

Future Research Trajectories and Interdisciplinary Opportunities for Methylidenepropanedial

Biocatalytic Synthesis and Transformation of Methylidenepropanedial

The pursuit of greener and more sustainable chemical processes has propelled interest in biocatalysis. Enzymatic routes for the synthesis and transformation of this compound offer significant advantages over conventional chemical methods, including higher selectivity, milder reaction conditions, and reduced environmental impact. nih.govaocs.org

Future research will likely focus on the discovery and engineering of novel enzymes for the production of this compound. This could involve screening microbial sources for enzymes capable of catalyzing the specific oxidation of precursors to form the dialdehyde (B1249045). Techniques like directed evolution and protein engineering can then be employed to enhance the catalytic efficiency, stability, and substrate specificity of these enzymes. mdpi.comfrontiersin.org The use of whole-cell biocatalysts, where the enzymatic machinery is utilized within a living microorganism, presents a cost-effective and scalable approach for industrial-scale production. biomegagroup.com

Furthermore, enzymes can be used to transform this compound into a variety of valuable derivatives. For instance, oxidoreductases could selectively reduce one or both aldehyde groups to yield hydroxy aldehydes or diols. Lyases could catalyze the addition of molecules across the carbon-carbon double bond, leading to the formation of new C-C bonds and more complex structures. The inherent stereoselectivity of enzymes could be harnessed to produce chiral building blocks from the achiral this compound, a significant advantage for the pharmaceutical and fine chemical industries.

Table 1: Potential Enzymatic Transformations of this compound

| Enzyme Class | Transformation | Potential Product(s) |

| Oxidoreductases | Selective reduction of one aldehyde | 3-hydroxy-2-methylenepropanal |

| Reduction of both aldehydes | 2-methylenepropane-1,3-diol | |

| Lyases | Addition across the C=C bond | Functionalized propanedials |

| Transferases | Glycosylation | Glycosylated derivatives |

Role of this compound in Energy Storage Applications (e.g., Electrolyte Additives)

The increasing demand for high-performance energy storage devices, particularly lithium-ion batteries, has spurred research into novel electrolyte formulations. sfu.canrel.govethz.ch Electrolyte additives play a crucial role in improving battery performance, safety, and lifespan. rsc.org this compound, with its reactive functional groups, presents an intriguing candidate as an electrolyte additive.

The two aldehyde groups of this compound can participate in the formation of a stable solid electrolyte interphase (SEI) on the anode surface. A robust SEI layer is critical for preventing the decomposition of the electrolyte and minimizing the formation of lithium dendrites, which can cause short circuits and battery failure. mdpi.com The double bond in this compound can also undergo electropolymerization on the electrode surface, creating a protective polymer film. This film can further enhance the stability of the SEI and improve the cycling performance of the battery.

Future research in this area will involve:

Investigating the electrochemical behavior of this compound: Understanding its reduction and oxidation potentials is essential to determine its suitability as an electrolyte additive.

Characterizing the SEI layer: Advanced analytical techniques will be needed to study the composition and morphology of the SEI formed in the presence of this compound.

Evaluating battery performance: Comprehensive testing of lithium-ion cells containing this compound as an additive will be necessary to assess its impact on capacity retention, coulombic efficiency, and rate capability. mdpi.com

The development of long-duration energy storage systems is also a critical area of research where new materials are needed. sprind.org While the direct application of this compound in technologies like flow batteries or compressed air energy storage is not immediately obvious, its derivatives could find use in the synthesis of specialized polymers or membranes for these systems. researchgate.net

This compound as a Versatile C4 Building Block in Complex Molecule Synthesis

In organic synthesis, the development of versatile building blocks is paramount for the efficient construction of complex molecules. thieme.demolport.comsigmaaldrich.com this compound, with its C4 backbone and multiple reactive sites, is a promising platform for the synthesis of a wide array of organic compounds. rsc.org

The dialdehyde functionality allows for a rich variety of chemical transformations. It can undergo condensation reactions with a range of nucleophiles, such as amines and active methylene (B1212753) compounds, to form heterocyclic and carbocyclic structures. uou.ac.increative-proteomics.com The α,β-unsaturated system enables it to participate in crucial carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction, to construct six-membered rings. vulcanchem.com

Future research will likely explore the full potential of this compound in:

Domino and Tandem Reactions: Designing reaction cascades where multiple transformations occur in a single pot, triggered by the different reactive sites of this compound. This approach enhances synthetic efficiency by reducing the number of purification steps.

Multicomponent Reactions: Utilizing this compound in reactions involving three or more starting materials to rapidly build molecular complexity. springernature.com

Synthesis of Natural Products and Pharmaceuticals: Employing this compound as a key intermediate in the total synthesis of biologically active molecules.

Table 2: Key Reactions of this compound as a C4 Building Block

| Reaction Type | Reagent(s) | Product Type |

| Diels-Alder Cycloaddition | Dienes (e.g., cyclopentadiene) | Cyclohexene derivatives |

| Michael Addition | Nucleophiles (e.g., malonates) | Substituted propanedials |

| Wittig Reaction | Phosphorus ylides | Extended conjugated systems |

| Condensation | Amines, hydrazines | Heterocycles (e.g., pyridazines) |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions and the formation of large, ordered structures from smaller molecular components. sioc-journal.cn The ability of molecules to self-assemble into well-defined architectures is fundamental to the development of new materials with tailored properties. nih.govbham.ac.uknih.gov

The polarity and hydrogen-bonding capabilities of the aldehyde groups in this compound, coupled with the potential for π-π stacking interactions involving the double bond, make it a candidate for designing self-assembling systems. By chemically modifying this compound with other functional groups, it may be possible to program its self-assembly into specific nanostructures, such as fibers, sheets, or vesicles. mdpi.com

Future research directions in this interdisciplinary field could include:

Design and Synthesis of Derivatives: Creating new molecules based on the this compound scaffold that possess specific recognition sites for self-assembly.

Controlling Self-Assembly: Investigating how external stimuli, such as solvent polarity, temperature, or light, can be used to control the aggregation state and morphology of these assemblies.

Functional Supramolecular Materials: Exploring the potential applications of these self-assembled structures in areas like drug delivery, sensing, and catalysis.

Q & A

Q. Methodological Guidance

- Non-Linear Regression : Use software like MATLAB or Python’s SciPy to model reaction rates under pseudo-first-order conditions .

- Error Propagation : Apply Monte Carlo simulations to assess uncertainty in activation energy (Ea) calculations derived from Arrhenius plots .

- Data Tables : Present averaged triplicate measurements with standard deviations (e.g., k = 0.45 ± 0.02 s<sup>−1</sup> at 298 K) .

How can computational models improve the prediction of this compound’s reactivity?

Q. Advanced Computational Focus

- DFT/MD Simulations : Optimize transition states using Gaussian 16 with B3LYP/6-311++G(d,p) basis sets. Compare with experimental ΔG‡ values .

- Machine Learning : Train models on existing kinetic datasets to predict regioselectivity in cycloadditions .

- Limitations : Address basis set dependencies and solvent effects in computational reproducibility .

What ethical and data-sharing practices are critical for this compound research?

Q. Ethical and Collaborative Considerations

- Data Transparency : Share raw crystallographic data (CIF files) via repositories like Cambridge Structural Database .

- Ethical Compliance : Declare conflicts of interest (e.g., funding from chemical suppliers) and adhere to institutional review for hazardous material handling .

- Collaborative Frameworks : Use platforms like Zenodo to archive spectral datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

How should researchers design experiments to study this compound’s stability under varying conditions?

Q. Experimental Design Focus

- Variable Isolation : Test thermal stability (TGA/DSC) and photolytic degradation (UV exposure) independently .

- Control Groups : Include inert atmosphere (N2) vs. aerobic conditions to assess oxidation pathways .

- Replication : Use ≥3 biological replicates for kinetic assays, with ANOVA to confirm significance (p < 0.05) .

What strategies resolve contradictions between theoretical and experimental results in this compound studies?

Q. Conflict Resolution Framework

- Sensitivity Analysis : Identify which computational parameters (e.g., solvation models) most impact agreement with experimental ΔH values .

- Hybrid Methods : Combine semi-empirical calculations (PM6) with experimental IR/Raman data to refine force fields .

- Peer Review : Publish null results in open-access platforms to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.